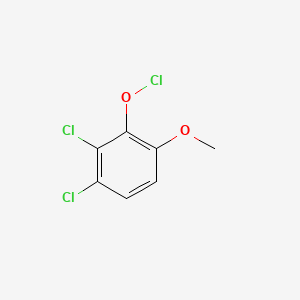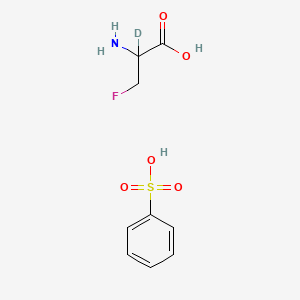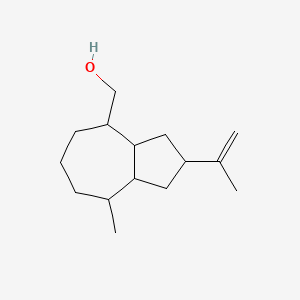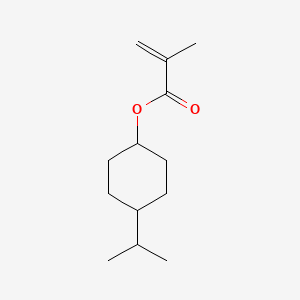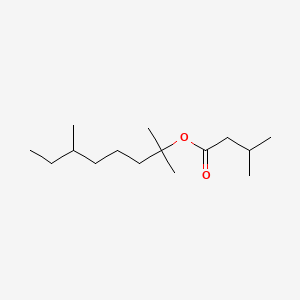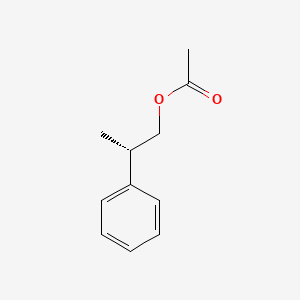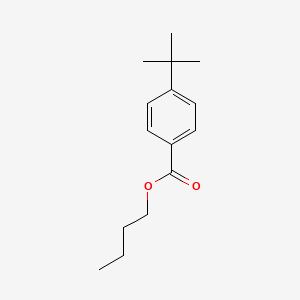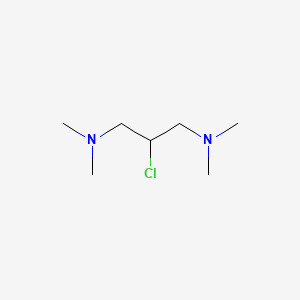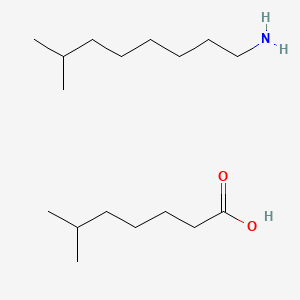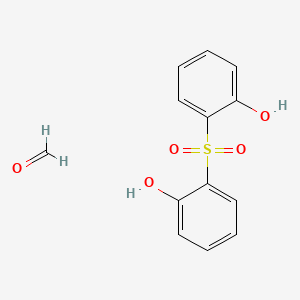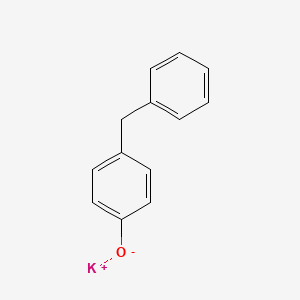
Potassium p-benzylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylphenol derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of benzylphenol.
Applications De Recherche Scientifique
Potassium p-benzylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.
Comparaison Avec Des Composés Similaires
Potassium phenolate: Similar in structure but lacks the benzyl group.
Sodium p-benzylphenolate: Similar but with sodium instead of potassium.
Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.
Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
85712-11-4 |
|---|---|
Formule moléculaire |
C13H11KO |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
potassium;4-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |
Clé InChI |
LVWLHNMRKLARRE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


